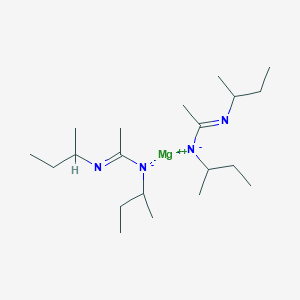
2-(3-Carboxy-propyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Carboxy-propyl)benzoic acid (2-CPA) is a carboxylic acid that is widely used in scientific research. It is a versatile compound that is found in many different applications, such as in biochemical and physiological studies, as a reagent in organic synthesis, and as a reactant in pharmaceuticals.
Scientific Research Applications
2-(3-Carboxy-propyl)benzoic acid is a versatile compound that is used in a variety of scientific research applications. It is used in biochemical and physiological studies, as a reagent in organic synthesis, and as a reactant in pharmaceuticals. It is also used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of nitrite. In addition, 2-(3-Carboxy-propyl)benzoic acid is used as a substrate in enzyme assays and as a reactant in the synthesis of novel compounds.
Mechanism of Action
2-(3-Carboxy-propyl)benzoic acid has a wide range of biological activities. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. In addition, 2-(3-Carboxy-propyl)benzoic acid has been shown to inhibit the activity of several other enzymes, including lipoxygenase, cyclooxygenase-1 (COX-1), and 5-lipoxygenase. It has also been shown to inhibit the activity of several other proteins, such as phospholipase A2 and thromboxane A2 synthase.
Biochemical and Physiological Effects
2-(3-Carboxy-propyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce the risk of cancer and cardiovascular disease. In addition, 2-(3-Carboxy-propyl)benzoic acid has been shown to reduce blood pressure, cholesterol levels, and triglycerides. It has also been shown to improve insulin sensitivity and to reduce the risk of type 2 diabetes.
Advantages and Limitations for Lab Experiments
2-(3-Carboxy-propyl)benzoic acid has several advantages and limitations for laboratory experiments. One of the main advantages of using 2-(3-Carboxy-propyl)benzoic acid is that it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. In addition, 2-(3-Carboxy-propyl)benzoic acid is a stable compound and is not easily degraded by environmental factors. However, 2-(3-Carboxy-propyl)benzoic acid is a relatively non-polar compound, making it difficult to dissolve in aqueous solutions. It is also not soluble in organic solvents, making it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for 2-(3-Carboxy-propyl)benzoic acid research. One potential direction is to further explore its potential applications in drug discovery. 2-(3-Carboxy-propyl)benzoic acid could be used as a tool to identify novel drug targets and to develop new therapeutics. In addition, further research could be conducted to explore the potential of 2-(3-Carboxy-propyl)benzoic acid as a substrate for enzyme assays and as a reactant in the synthesis of novel compounds. Finally, further research could be conducted to explore the potential of 2-(3-Carboxy-propyl)benzoic acid as a fluorescent probe for the detection of metal ions.
Synthesis Methods
2-(3-Carboxy-propyl)benzoic acid can be synthesized through a variety of methods, including the condensation of benzoic acid with propionic acid, the direct oxidation of benzaldehyde, and the reaction of benzyl halides with magnesium oxide. The condensation of benzoic acid with propionic acid is the most popular route for the synthesis of 2-(3-Carboxy-propyl)benzoic acid, as it is the most cost-effective and efficient method. The reaction of benzaldehyde with sodium hypochlorite or potassium permanganate is also a common method for the synthesis of 2-(3-Carboxy-propyl)benzoic acid.
properties
IUPAC Name |
2-(3-carboxypropyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-3-5-8-4-1-2-6-9(8)11(14)15/h1-2,4,6H,3,5,7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOKSIJOKRBGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497504 |
Source


|
| Record name | 2-(3-Carboxypropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carboxypropyl)benzoic acid | |
CAS RN |
1081-27-2 |
Source


|
| Record name | 2-(3-Carboxypropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)


![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)